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Compound of Interest

Compound Name: 1,3-Difluoroacetone

Cat. No.: B1216470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1,3-Difluoroacetone (1,3-difluoro-2-propanone). Due to a lack of readily available

experimental spectra in public databases, this guide focuses on predicted data derived from

established spectroscopic principles and spectral data of analogous compounds. The

information herein serves as a valuable reference for the identification, characterization, and

quality control of 1,3-Difluoroacetone in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 1,3-Difluoroacetone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Data
The proton NMR spectrum of 1,3-Difluoroacetone is expected to show a single, complex

multiplet. The two methylene (CH₂) groups are chemically equivalent, but the protons on each

carbon are coupled to the adjacent fluorine atom and to the protons on the other methylene

group.

Table 1: Predicted ¹H NMR Spectral Data for 1,3-Difluoroacetone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1216470?utm_src=pdf-interest
https://www.benchchem.com/product/b1216470?utm_src=pdf-body
https://www.benchchem.com/product/b1216470?utm_src=pdf-body
https://www.benchchem.com/product/b1216470?utm_src=pdf-body
https://www.benchchem.com/product/b1216470?utm_src=pdf-body
https://www.benchchem.com/product/b1216470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical
Shift (δ) (ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~ 4.8 - 5.2 Triplet of triplets (tt)
²JHF ≈ 47 Hz, ⁴JHH ≈

2 Hz
-CH₂F

Note: The chemical shift is predicted based on the presence of the electron-withdrawing

fluorine and carbonyl groups. The multiplicity arises from coupling to the geminal fluorine

(²JHF) and long-range coupling to the protons of the other methylene group (⁴JHH).

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon environments. Due to the

symmetry of the molecule, only two signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for 1,3-Difluoroacetone

Predicted Chemical
Shift (δ) (ppm)

Multiplicity (in ¹H-
decoupled)

Coupling Constant
(J) (Hz)

Assignment

~ 200 - 205 Triplet ²JCF ≈ 30-35 Hz C=O

~ 80 - 85 Triplet ¹JCF ≈ 170-180 Hz -CH₂F

Note: The carbonyl carbon will appear as a triplet due to coupling with the two fluorine atoms

on the adjacent carbons. The methylene carbons will also appear as a triplet due to direct

coupling with the attached fluorine atom.

Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the local environment of the fluorine atoms.[1][2] A single signal

is expected for the two equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data for 1,3-Difluoroacetone
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Predicted Chemical
Shift (δ) (ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~ -230 to -235 Triplet ²JFH ≈ 47 Hz -CH₂F

Note: The chemical shift is referenced to CFCl₃. The signal will be split into a triplet due to

coupling with the two geminal protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,3-Difluoroacetone is expected to be dominated by a strong absorption from the

carbonyl group.

Table 4: Predicted Characteristic IR Absorption Bands for 1,3-Difluoroacetone

Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

~ 2950 - 3050 Medium C-H stretch

~ 1730 - 1750 Strong C=O stretch (Ketone)

~ 1050 - 1150 Strong C-F stretch

Note: The carbonyl stretching frequency is expected to be at a slightly higher wavenumber than

a typical aliphatic ketone due to the electron-withdrawing effect of the fluorine atoms.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,3-Difluoroacetone, Electron Ionization (EI) would likely be used.

Table 5: Predicted Mass Spectrum Fragmentation for 1,3-Difluoroacetone
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m/z Predicted Fragment Ion Possible Neutral Loss

94 [C₃H₄F₂O]⁺• (Molecular Ion) -

61 [C₂H₂FO]⁺ •CHF

42 [C₂H₂O]⁺• CH₂F₂

33 [CH₂F]⁺ C₂H₂O

Note: The molecular ion peak is expected at m/z 94. Common fragmentation pathways would

involve the loss of a fluoromethyl radical (•CH₂F) and other neutral fragments.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample

like 1,3-Difluoroacetone.

NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of 1,3-Difluoroacetone in a suitable

deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of about 0.6-0.7 mL in a 5 mm

NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H

and ¹³C NMR (δ = 0.0 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-

to-noise ratio.

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR

spectrum. A larger number of scans will be required due to the lower natural abundance of

¹³C.

¹⁹F NMR Acquisition: Tune the spectrometer to the ¹⁹F frequency. A simple pulse-acquire

sequence is typically sufficient.

FTIR Sample Preparation and Acquisition
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For a liquid sample like 1,3-Difluoroacetone, Attenuated Total Reflectance (ATR) or a liquid

transmission cell can be used.[4][5][6]

ATR-FTIR:

Ensure the ATR crystal is clean.

Place a small drop of the neat liquid sample directly onto the crystal.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a

good quality spectrum.

Clean the crystal thoroughly after analysis.[5]

Liquid Transmission Cell:

Select a cell with IR-transparent windows (e.g., NaCl or KBr).

Introduce a small amount of the neat liquid between the salt plates to form a thin film.

Mount the cell in the spectrometer and acquire the spectrum.[7]

GC-MS Sample Preparation and Acquisition
Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for

the analysis of 1,3-Difluoroacetone.[8][9][10]

Sample Preparation: Prepare a dilute solution of 1,3-Difluoroacetone in a volatile organic

solvent (e.g., dichloromethane or hexane).

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable

capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to

separate the compound from the solvent and any impurities.

MS Detection: The eluent from the GC is introduced directly into the ion source of the mass

spectrometer. Use electron ionization (EI) at 70 eV. The mass spectrometer will scan a range

of m/z values to detect the molecular ion and its fragments.
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Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.
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Spectroscopic analysis workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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